molecular formula C8H14N4 B2693292 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine CAS No. 933725-10-1

3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B2693292
CAS No.: 933725-10-1
M. Wt: 166.228
InChI Key: LQRBMNJCBSBPDJ-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .

Mode of Action

The mode of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine and 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine It is known that these compounds can interact with their targets, leading to changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of piperidine derivatives with triazole precursors. One common method includes the cyclization of appropriate hydrazides with thiourea and dimethyl sulfate under mild conditions . This reaction is often carried out in aqueous media, adhering to green chemistry principles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Microwave irradiation has been employed to enhance reaction rates and improve product yields .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is unique due to its combined piperidine and triazole structure, which imparts distinct pharmacological properties

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRBMNJCBSBPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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